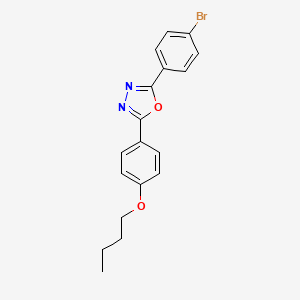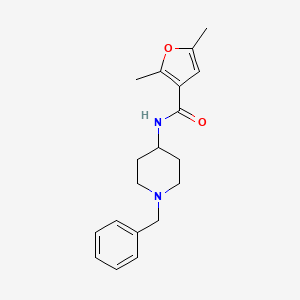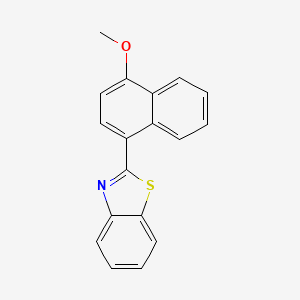![molecular formula C16H25NO B4543832 1-[4-(4-methylphenoxy)butyl]piperidine](/img/structure/B4543832.png)
1-[4-(4-methylphenoxy)butyl]piperidine
Descripción general
Descripción
1-[4-(4-methylphenoxy)butyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring attached to a butyl chain, which is further connected to a 4-methylphenoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methylphenoxy)butyl]piperidine typically involves the following steps:
Preparation of 4-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 4-methylphenoxybutyl bromide: The 4-methylphenol is then reacted with 1,4-dibromobutane in the presence of a base like sodium hydride to form 4-methylphenoxybutyl bromide.
Nucleophilic substitution: The final step involves the reaction of 4-methylphenoxybutyl bromide with piperidine under nucleophilic substitution conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation, crystallization, and chromatography to ensure the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(4-methylphenoxy)butyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-[4-(4-methylphenoxy)butyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-methylphenoxy)butyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the nervous system, influencing signal transduction pathways and altering physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(4-chlorophenoxy)butyl]piperidine: Similar structure but with a chlorine atom instead of a methyl group.
1-[4-(4-methoxyphenoxy)butyl]piperidine: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
1-[4-(4-methylphenoxy)butyl]piperidine is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
1-[4-(4-methylphenoxy)butyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-15-7-9-16(10-8-15)18-14-6-5-13-17-11-3-2-4-12-17/h7-10H,2-6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFKTQZRNSJNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)-2-phenylacetamide](/img/structure/B4543751.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4543755.png)
![7-methoxy-3-[(4-methyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B4543771.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]cyclobutanecarboxamide](/img/structure/B4543779.png)

![1-methyl-5-[({1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4543800.png)
![4-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B4543808.png)

![N-[2-(3-methylphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4543817.png)


![N-(2,4-dichlorobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4543828.png)
![(E)-1-(4-chlorophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B4543829.png)
![4-[tert-butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol](/img/structure/B4543853.png)
